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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5,5-
dimethylhexanal, a saturated aliphatic aldehyde. The information is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. This

document presents available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) data, alongside general experimental protocols relevant to the analysis of this

compound.

Introduction
5,5-Dimethylhexanal is an organic compound with the chemical formula C₈H₁₆O. As an

aldehyde, its chemical properties and spectroscopic signatures are characterized by the

presence of a terminal carbonyl group. Understanding the NMR, MS, and IR data is crucial for

its identification, characterization, and quality control in various scientific applications.

Spectroscopic Data
While extensive, publicly available experimental spectra for 5,5-dimethylhexanal are limited,

the following tables summarize the expected and partially available data based on established

principles of spectroscopy and information from chemical databases.
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5,5-
dimethylhexanal, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and

the position of the aldehyde group.

¹H NMR (Proton NMR) Data (Predicted)

Protons
Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H-1 (-CHO) 9.77 t 1.8

H-2 (-CH₂CHO) 2.42 dt 7.4, 1.8

H-3 (-CH₂CH₂CHO) 1.58 m -

H-4 (-CH₂C(CH₃)₃) 1.30 m -

H-6 (C(CH₃)₃) 0.89 s -

¹³C NMR (Carbon-13) NMR Data

A ¹³C NMR spectrum for 5,5-dimethylhexanal is noted as being available in the SpectraBase

database, though detailed experimental values are not publicly accessible.[1] The expected

chemical shifts are presented below.

Carbon Atom Chemical Shift (δ) (ppm)

C-1 (CHO) ~202

C-2 ~44

C-3 ~22

C-4 ~42

C-5 ~30

C-6 ~29

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The molecular weight of 5,5-dimethylhexanal is 128.21 g/mol .[2]

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values for various adducts of 5,5-dimethylhexanal
have been calculated.[3]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 129.12740 129.2

[M+Na]⁺ 151.10934 136.5

[M-H]⁻ 127.11284 129.6

[M+NH₄]⁺ 146.15394 151.9

[M+K]⁺ 167.08328 136.2

[M+H-H₂O]⁺ 111.11738 125.4

[M]⁺ 128.11957 131.5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 5,5-
dimethylhexanal, the key characteristic absorptions are those of the aldehyde group. A vapor

phase IR spectrum is available in the SpectraBase database.[1]

Characteristic IR Absorptions for Aliphatic Aldehydes

Functional Group Absorption Range (cm⁻¹) Intensity

C-H stretch (aldehyde) 2830-2695 Medium, often two bands[4]

C=O stretch (aldehyde) 1740-1720 Strong[4]

C-H stretch (alkane) 2960-2850 Strong

C-H bend (alkane) 1470-1365 Variable
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Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data for 5,5-
dimethylhexanal are not publicly available. However, the following provides a general

methodology for the spectroscopic analysis of a liquid aldehyde sample.

NMR Spectroscopy
Sample Preparation: A small amount of the neat liquid sample of 5,5-dimethylhexanal is
dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is

typically a 300-600 MHz spectrometer. For ¹³C NMR, a spectrometer operating at 75-150

MHz is common. Standard pulse sequences are used to acquire the spectra.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS

signal (0.00 ppm). Integration of the signals in ¹H NMR is performed to determine the relative

number of protons.

Mass Spectrometry (GC-MS)
Sample Introduction: A dilute solution of 5,5-dimethylhexanal in a volatile solvent is injected

into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the

compound from any impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron ionization (EI) is a common method for generating ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like 5,5-dimethylhexanal, a thin film can be

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is

placed directly on the ATR crystal.

Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is

passed through the sample.

Data Analysis: The detector measures the amount of light absorbed at each frequency. The

resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 5,5-dimethylhexanal.
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Caption: Workflow for the spectroscopic analysis of 5,5-dimethylhexanal.

Conclusion
This technical guide provides a summary of the available and expected spectroscopic data for

5,5-dimethylhexanal. While complete, experimentally verified high-resolution spectra are not

readily available in the public domain, the provided data and general protocols offer a valuable

resource for researchers and scientists working with this compound. The characteristic NMR,

MS, and IR fingerprints are essential for the unambiguous identification and characterization of

5,5-dimethylhexanal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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